molecular formula C20H22FNO2 B8063332 Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate

Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B8063332
M. Wt: 327.4 g/mol
InChI Key: ABXZOFRXQMFYAS-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring three key substituents: a benzyl group at the 1-position, a 4-fluorophenyl group at the 4-position, and an ethyl ester at the 3-position. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, adopts a puckered conformation influenced by steric and electronic interactions of its substituents .

Properties

IUPAC Name

ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2/c1-2-24-20(23)19-14-22(12-15-6-4-3-5-7-15)13-18(19)16-8-10-17(21)11-9-16/h3-11,18-19H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXZOFRXQMFYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C2=CC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C17H20FN
  • Molecular Weight : Approximately 271.35 g/mol
  • CAS Number : 874990-58-6

The compound is characterized by a pyrrolidine ring with an ethyl ester and a benzyl group, along with a fluorine atom on the phenyl ring, which may influence its lipophilicity and biological interactions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The presence of the fluorine atom can enhance binding affinity to specific receptors or enzymes, potentially modulating their activity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, leading to therapeutic effects.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways relevant to conditions such as depression or anxiety.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For example, analogs have demonstrated significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231) and pancreatic cancer cells (PANC-1) .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties, showing potential efficacy against various bacterial strains. Its structure suggests it could interfere with bacterial cell wall synthesis or function as a membrane disruptor.

Study on Anticancer Activity

A notable study investigated the binding affinity and cellular activity of pyrrolidine derivatives, including those related to this compound. The results indicated that these compounds could inhibit cell invasion and migration in cancer cells while exhibiting varying degrees of cytotoxicity .

CompoundCell LineIC50 (µM)Mechanism
This compoundMDA-MB-231<10Apoptosis induction
Similar derivativePANC-1<5Inhibition of invasion

Pharmacological Evaluation

In another study, the pharmacokinetic properties of similar compounds were assessed, revealing that modifications in substituents significantly impacted their absorption and metabolism . The presence of the fluorine atom was noted to enhance lipophilicity, potentially improving bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Pharmacological Notes
Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate (Target Compound) 4-fluorophenyl C₂₀H₂₂FNO₂ ~327.39* ~1.16* ~403.6* Potential CNS applications (inference)
trans-Ethyl 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate 2-fluorophenyl C₂₀H₂₂FNO₂ 327.39 1.166 403.6 (Predicted) Structural isomer; altered electronic effects
Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate CF₃ C₁₅H₁₈F₃NO₂ 325.31 N/A N/A Stronger electron-withdrawing effects
Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate 4-nitrophenyl C₂₀H₂₂N₂O₄ 354.40 N/A N/A Nitro group enhances reactivity
Ethyl 1-benzyl-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate 2,4-dimethoxyphenyl C₂₂H₂₇NO₄ 381.46 N/A N/A Electron-donating groups improve solubility

*Predicted values based on analogs.

Key Comparisons:

Substituent Electronic Effects: The 4-fluorophenyl group in the target compound provides moderate electron withdrawal, balancing solubility and metabolic stability. In contrast, the trifluoromethyl group (CF₃) in exerts stronger electron-withdrawing effects, likely enhancing resistance to oxidative metabolism but reducing solubility. The 2,4-dimethoxyphenyl group offers electron-donating methoxy groups, improving solubility but possibly reducing binding affinity in hydrophobic pockets.

Structural and Conformational Differences :

  • The position of the fluorine atom on the phenyl ring (para vs. ortho) alters steric interactions. For example, the 2-fluorophenyl isomer may exhibit different ring puckering dynamics due to proximity to the pyrrolidine nitrogen, affecting molecular geometry .
  • Crystallographic studies of pyridine analogs (e.g., ethyl 4-(4-fluorophenyl)pyridinecarboxylates ) suggest that heterocycle planarity differs from pyrrolidine’s puckered conformation, impacting intermolecular interactions.

The trifluoromethyl analog may exhibit enhanced blood-brain barrier penetration due to increased lipophilicity, while the dimethoxyphenyl derivative could favor peripheral targets due to higher solubility.

Synthesis and Characterization :

  • Crystallographic validation using programs like SHELX and WinGX is critical for confirming substituent positions and ring puckering parameters. For example, Cremer-Pople puckering coordinates could quantify conformational differences between fluorine-substituted analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate

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